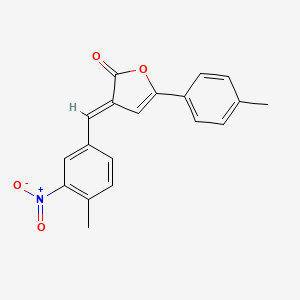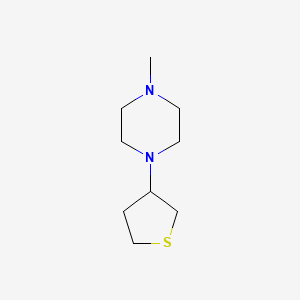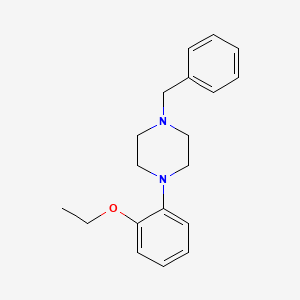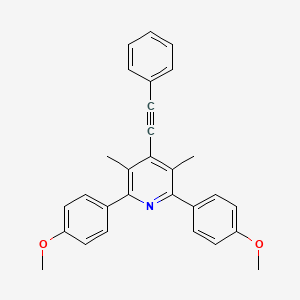
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, also known as MNBF, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 347.38 g/mol.
Mecanismo De Acción
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, which leads to the inhibition of downstream signaling pathways. 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to be a competitive inhibitor of protein kinases, which means that it competes with ATP for binding to the enzyme.
Biochemical and Physiological Effects:
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to have anti-inflammatory effects by inhibiting the activity of NF-kB, a transcription factor that plays a crucial role in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has several advantages for lab experiments. It is a selective inhibitor of protein kinases, which makes it a valuable tool for studying the role of protein kinases in various cellular processes. 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is also relatively stable and can be stored for long periods of time without degradation. However, 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the behavior of natural compounds in vivo. In addition, 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone. One direction is to study the effects of 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone on other protein kinases and signaling pathways. Another direction is to study the effects of 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in combination with other drugs or compounds. 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone may also have potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the potential of 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in these areas.
Conclusion:
In conclusion, 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is a synthetic compound that has been widely used in scientific research due to its ability to selectively inhibit the activity of protein kinases. 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has several biochemical and physiological effects and has potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the potential of 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in these areas.
Métodos De Síntesis
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can be synthesized by the reaction of 4-methyl-3-nitrobenzaldehyde and 4-methylphenylacetic acid in the presence of a catalyst. The reaction takes place in an organic solvent such as ethanol or methanol and requires refluxing for several hours. After the reaction is complete, the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been widely used in scientific research due to its ability to selectively inhibit the activity of protein kinases. Protein kinases are enzymes that play a crucial role in the regulation of cell growth, differentiation, and apoptosis. 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to inhibit the activity of several protein kinases, including Akt, ERK, and JNK.
Propiedades
IUPAC Name |
(3E)-3-[(4-methyl-3-nitrophenyl)methylidene]-5-(4-methylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-12-3-7-15(8-4-12)18-11-16(19(21)24-18)9-14-6-5-13(2)17(10-14)20(22)23/h3-11H,1-2H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZKMUWGATWHGW-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)C)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=CC(=C(C=C3)C)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)furan-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,4-difluorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4925599.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4925609.png)
![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-cyano-N-(4-methoxybenzyl)acrylamide](/img/structure/B4925612.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B4925620.png)
![2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4925623.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4925639.png)


![2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4925658.png)
![1-[(4-methoxyphenoxy)acetyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4925662.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4925664.png)

![3-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4925696.png)